molecular formula C9H14O3 B2614543 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1551365-19-5

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2614543
CAS No.: 1551365-19-5
M. Wt: 170.208
InChI Key: FVQNAEQYZJBLKN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[221]heptane-1-carboxylic acid is a chemical compound with a unique bicyclic structure This compound is characterized by a bicyclo[221]heptane ring system, which is a common motif in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions to produce the bicyclic structure with high enantioselectivity . The reaction typically involves the use of a diene and a dienophile, followed by functional group modifications to introduce the hydroxymethyl and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by downstream processing to purify the product. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the bicyclic framework. This combination of functional groups provides a versatile platform for chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQNAEQYZJBLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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